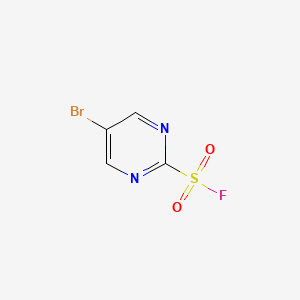

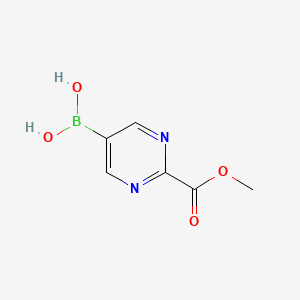

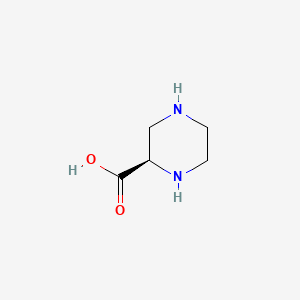

![molecular formula C16H17NO5S B2637526 N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine CAS No. 431938-17-9](/img/structure/B2637526.png)

N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine” is a small molecule . It belongs to the class of organic compounds known as alanine and derivatives. These are compounds containing alanine or a derivative thereof resulting from the reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Molecular Structure Analysis

The molecular formula of “N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine” is C10H13NO5S . Its average weight is 259.279 and its monoisotopic weight is 259.051443221 .Applications De Recherche Scientifique

Enzyme Activity Modulation

N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine derivatives have been studied for their impact on enzyme activities. A compound containing this moiety showed activation of certain transferase enzymes (GOT, GPT) and inhibitory effects on others (γ-GT), with the magnitude of these effects varying with the compound's concentration (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Bioorganic Synthesis

This compound has been utilized in bioorganic synthesis, particularly in the creation of bis-1,3,4-oxadiazole rings containing glycine moiety. These synthesized structures are useful for various biochemical applications, including the study of amino acids and peptides (Andersen, Ghattas, & Lawesson, 1983).

Chemoselective Arylsulfonylation

The compound has been involved in the chemoselective arylsulfonylation of tyrosine and (4‐hydroxyphenyl)glycine methyl esters. This process is significant in organic chemistry for selectively targeting certain functional groups in complex molecules (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).

Antiproliferative Activity

N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine derivatives have been evaluated for their antiproliferative activity against various human cell lines. Certain derivatives showed significant activity, indicating potential applications in cancer research (Galal & Mahmoud, 2021).

Glycine Transporter-1 Inhibition

Compounds with this structure have been investigated as inhibitors of Glycine Transporter-1 (GlyT-1), a target relevant in neurobiology and potentially for the treatment of CNS disorders (Lindsley et al., 2006).

Glycine N-Methyltransferase Study

The compound's derivatives have been used in the study of Glycine N-methyltransferase, an enzyme involved in the metabolism of glycine. Understanding this enzyme's function is crucial for insights into various metabolic pathways (Ogawa & Fujioka, 1982).

Propriétés

IUPAC Name |

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-12-3-5-13(6-4-12)17(11-16(18)19)23(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVOZRRMRYXPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

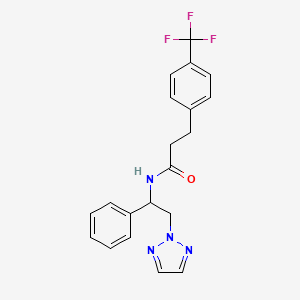

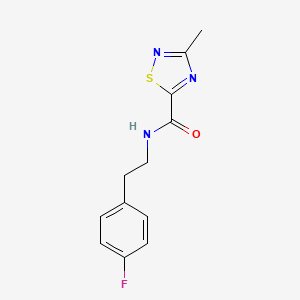

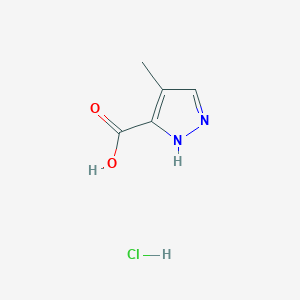

![2-[1-(2-Cyclopropylacetyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2637454.png)

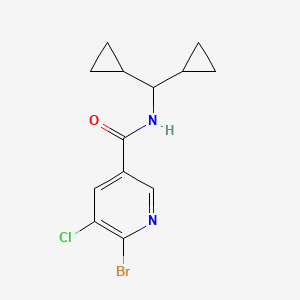

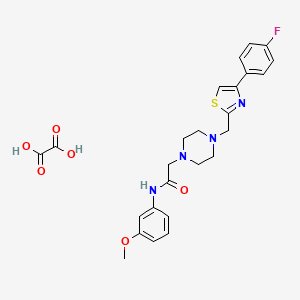

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2637459.png)

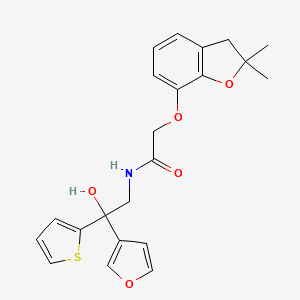

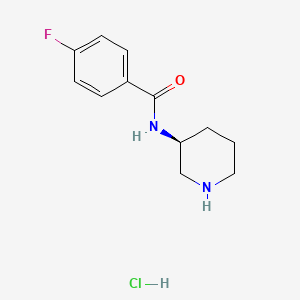

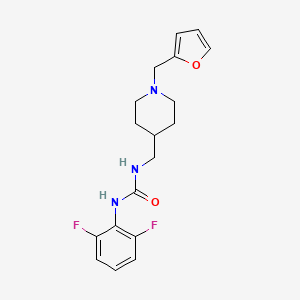

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)